molecular formula C10H14O2 B14413830 6-tert-Butyl-4-methyl-2H-pyran-2-one CAS No. 82343-53-1

6-tert-Butyl-4-methyl-2H-pyran-2-one

Cat. No.: B14413830
CAS No.: 82343-53-1
M. Wt: 166.22 g/mol
InChI Key: SIAXJAZJFHRGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butyl-4-methyl-2H-pyran-2-one is a heterocyclic compound with a six-membered ring containing one oxygen atom. This compound is part of the pyran family, which is known for its diverse biological and chemical properties. The presence of tert-butyl and methyl groups in its structure enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . This method is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-tert-Butyl-4-methyl-2H-pyran-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-4-methyl-2H-pyran-2-one is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of reaction mechanisms.

Properties

CAS No.

82343-53-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

6-tert-butyl-4-methylpyran-2-one

InChI

InChI=1S/C10H14O2/c1-7-5-8(10(2,3)4)12-9(11)6-7/h5-6H,1-4H3

InChI Key

SIAXJAZJFHRGPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.